4-(4-methylphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-ISOPROPYL-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an isopropyl group, a methylphenyl group, and a hydrosulfide group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ISOPROPYL-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using methylbenzene and a suitable catalyst.
Incorporation of the Hydrosulfide Group: The hydrosulfide group can be introduced through a nucleophilic substitution reaction using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-ISOPROPYL-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding sulfides using reducing agents like lithium aluminum hydride.
Substitution: The hydrosulfide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiol reagents, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various triazole derivatives with different substituents.
Scientific Research Applications
5-ISOPROPYL-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ISOPROPYL-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The hydrosulfide group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-ISOPROPYL-4-METHYL-2-(4-METHYLPHENYL)-6-(1-PIPERAZINYL)PYRIMIDINE: Another compound with similar structural features but different biological activities.
2-[(1S,4S,5S)-5-ISOPROPYL-2-METHYL-4-({[(4-METHYLPHENYL)SULFONYL]AMINO}METHYL)-2-CYCLOHEXEN-1-YL]-N-METHYL-N-(3-PYRIDINYLMETHYL)ACETAMIDE: A structurally related compound with different functional groups and applications.
Uniqueness
5-ISOPROPYL-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C12H15N3S |
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Molecular Weight |
233.33 g/mol |
IUPAC Name |
4-(4-methylphenyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3S/c1-8(2)11-13-14-12(16)15(11)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,16) |
InChI Key |
DXSSZUCGTWTOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C(C)C |
Origin of Product |
United States |
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